molecular formula C27H27NO B14367216 2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL CAS No. 93208-56-1

2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL

Cat. No.: B14367216
CAS No.: 93208-56-1
M. Wt: 381.5 g/mol
InChI Key: WNTZCDWJIGFAPF-UHFFFAOYSA-N
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Description

2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL is a complex organic compound that features a fluorenylidene group, a piperidine ring, and an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL typically involves multiple steps. One common method includes the reaction of 9H-fluoren-9-ylidene with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols .

Mechanism of Action

The mechanism of action of 2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL include:

Uniqueness

What sets this compound apart is its combination of a fluorenylidene group with a piperidine ring and an ethan-1-ol moiety. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from organic electronics to bio-imaging .

Properties

CAS No.

93208-56-1

Molecular Formula

C27H27NO

Molecular Weight

381.5 g/mol

IUPAC Name

2-[5-[4-(fluoren-9-ylidenemethyl)phenyl]piperidin-2-yl]ethanol

InChI

InChI=1S/C27H27NO/c29-16-15-22-14-13-21(18-28-22)20-11-9-19(10-12-20)17-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-12,17,21-22,28-29H,13-16,18H2

InChI Key

WNTZCDWJIGFAPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1C2=CC=C(C=C2)C=C3C4=CC=CC=C4C5=CC=CC=C53)CCO

Origin of Product

United States

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